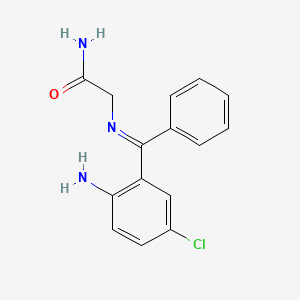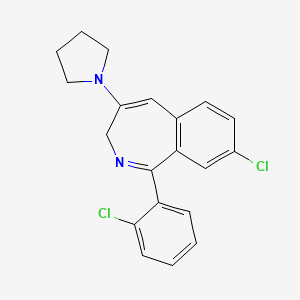
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a chloro group at the 8th position, a 2-chlorophenyl group, and a pyrrolidinyl group attached to the benzazepine core. Benzazepines are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Chloro Groups: The chloro groups can be introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the benzazepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and neuroprotective properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
8-Chloro-1-(2-chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine can be compared with other benzazepine derivatives, such as:
1-(2-Chlorophenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Lacks the chloro group at the 8th position.
8-Chloro-1-(2-methylphenyl)-4-(pyrrolidin-1-yl)-3H-2-benzazepine: Has a methyl group instead of a chloro group at the 2nd position of the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
81389-23-3 |
|---|---|
Molecular Formula |
C20H18Cl2N2 |
Molecular Weight |
357.3 g/mol |
IUPAC Name |
8-chloro-1-(2-chlorophenyl)-4-pyrrolidin-1-yl-3H-2-benzazepine |
InChI |
InChI=1S/C20H18Cl2N2/c21-15-8-7-14-11-16(24-9-3-4-10-24)13-23-20(18(14)12-15)17-5-1-2-6-19(17)22/h1-2,5-8,11-12H,3-4,9-10,13H2 |
InChI Key |
PNMGXEDZFFSINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


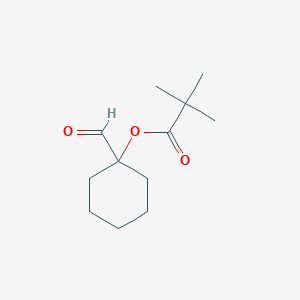
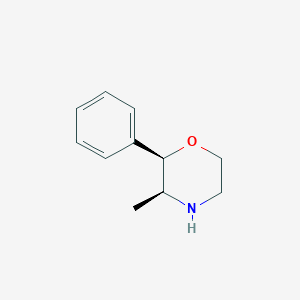
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)


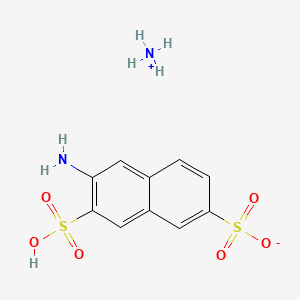

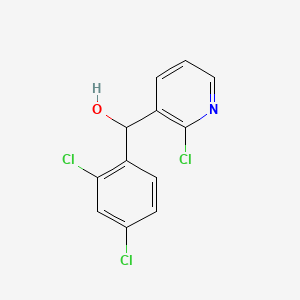
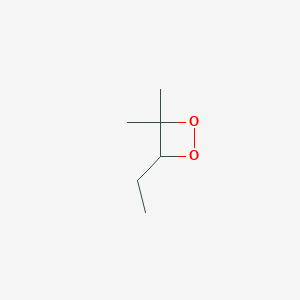
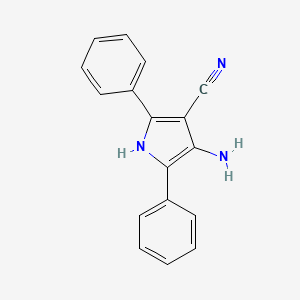
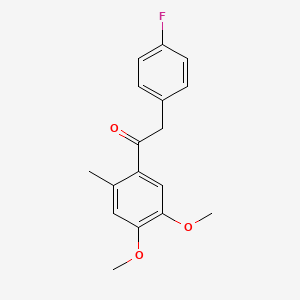
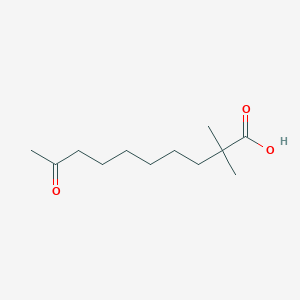
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
